N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a naphthylsulfonyl group, and a piperazinylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-naphthylsulfonyl chloride under basic conditions to form 4-(2-naphthylsulfonyl)piperazine.
Acylation Reaction: The next step is the acylation of the piperazine derivative with 2-bromoacetamide to yield 2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide.
Substitution Reaction: Finally, the compound is synthesized by reacting the acetamide derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential binding to proteins or nucleic acids, which could be explored in drug design and development.
Medicine
In medicine, the compound could be evaluated for its pharmacological properties. Its structural similarity to known bioactive molecules might indicate potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or ion channels. The compound’s binding to these targets could modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]propionamide: Contains a propionamide group, offering different chemical properties.
N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]butyramide: Features a butyramide group, which may affect its reactivity and biological activity.
Uniqueness
N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, naphthylsulfonyl moiety, and piperazinylacetamide structure make it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21Cl2N3O3S |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H21Cl2N3O3S/c23-20-8-6-18(14-21(20)24)25-22(28)15-26-9-11-27(12-10-26)31(29,30)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-14H,9-12,15H2,(H,25,28) |
InChI Key |
FEGNWDTULSYHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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